Spiro[cyclohexane-1,3'-indoline]-5'-carboxylicacid trifluoroacetate
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Description
Spiro[cyclohexane-1,3’-indoline]-5’-carboxylicacid trifluoroacetate: is a spirocyclic compound that features a unique structural motif where a cyclohexane ring is fused to an indoline ring. This compound is of significant interest due to its presence in various naturally occurring alkaloids and synthetic pharmaceutical compounds. It exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclohexane-1,3’-indoline] derivatives often involves the Diels-Alder reaction, which is a powerful method for constructing spirocyclic frameworks. One efficient synthetic protocol involves the HOAc-mediated domino Diels-Alder reaction in ionic liquid [Bmim]Br. This method provides high diastereoselectivity and enantioselectivity .
Another approach utilizes tributylphosphine as a catalyst in a domino reaction. This method involves the reaction of isatylidene malononitriles and bis-chalcones in chloroform at 65°C, yielding functionalized spiro[cyclohexane-1,3’-indolines] with good yields and diastereoselectivity .
Industrial Production Methods
Industrial production methods for spiro[cyclohexane-1,3’-indoline] derivatives typically involve scalable versions of the aforementioned synthetic routes. The use of ionic liquids and efficient catalysts like tributylphosphine allows for the production of these compounds in larger quantities while maintaining high selectivity
Biological Activity
Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate is a spirocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a cyclohexane ring fused to an indoline moiety, which contributes to its diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure allows it to participate in various chemical reactions, enhancing its versatility in medicinal chemistry. It can be synthesized through methods such as the Diels-Alder reaction, which provides high diastereoselectivity and enantioselectivity under specific conditions, including the use of ionic liquids.
The biological activity of spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate is largely attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in cancer cell proliferation or microbial growth. The three-dimensional structure of the compound allows it to fit into enzyme active sites effectively, blocking their activity and leading to therapeutic effects.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines. For instance, studies have reported cytotoxic effects against human cancer cell lines such as HCT 116 and HepG2, with IC50 values indicating significant potency .
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Research Findings and Case Studies
A selection of studies highlights the biological activities of spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate:
Comparison with Similar Compounds
When compared to other spirocyclic compounds, spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid trifluoroacetate exhibits unique properties that enhance its biological activity:
- Spiro[indoline-3,5’-pyrrolo[1,2-c]thiazol]-2-one : Known for MDM2 inhibitory activity.
- Spiro[indoline-3,2’-furan-3’,3’'-indoline] : Exhibits antiviral and antibacterial properties.
The distinct structural features of spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid contribute to its unique interactions with biological targets, making it a valuable candidate for further research.
Properties
Molecular Formula |
C16H18F3NO4 |
---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclohexane]-5-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H17NO2.C2HF3O2/c16-13(17)10-4-5-12-11(8-10)14(9-15-12)6-2-1-3-7-14;3-2(4,5)1(6)7/h4-5,8,15H,1-3,6-7,9H2,(H,16,17);(H,6,7) |
InChI Key |
NGHQUMSIUXGNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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